

Application Notes and Protocols for CC214-2 Oral Gavage Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-2 is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling pathways, making it a valuable tool for investigating mTOR-driven cellular processes and for preclinical evaluation in various disease models, particularly in oncology.[1][2][3] This document provides detailed application notes and protocols for the preparation of CC214-2 for oral gavage administration in research settings.

Physicochemical and Pharmacokinetic Properties of CC214-2

A comprehensive understanding of the physicochemical and pharmacokinetic properties of **CC214-2** is essential for its effective in vivo application. While specific quantitative data for aqueous solubility and stability in the described vehicle are not extensively published, the compound has been successfully used in multiple preclinical studies, demonstrating its suitability for oral administration.

Data Summary:



Property	Value/Description	Source
Mechanism of Action	ATP-competitive inhibitor of mTOR kinase, blocking both mTORC1 and mTORC2 signaling.	[1][2][3]
In Vivo Efficacy	Demonstrated anti-tumor activity in xenograft models upon oral dosing.	[3][4]
Oral Bioavailability	Suitable for in vivo applications with demonstrated oral activity.	[4]
Recommended Vehicle	Suspension in 0.5% carboxymethylcellulose (w/v) and 0.25% Tween-80 (v/v) in nanopure water.	[3]
Effective Dosing Range (Mice)	50 mg/kg daily or 100 mg/kg every two days via oral gavage.	[3]

Note: Researchers should independently verify the solubility and stability of **CC214-2** in the chosen vehicle under their specific experimental conditions.

Experimental Protocols Preparation of CC214-2 Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of **CC214-2**, suitable for a 50 mg/kg dose in a 25 g mouse (assuming a 0.125 mL gavage volume). Adjustments can be made based on the desired final concentration and dosing volume.

Materials:

- CC214-2 powder
- Carboxymethylcellulose (CMC), low viscosity

Methodological & Application





- Tween-80
- Nanopure water
- Sterile conical tubes (15 mL and 50 mL)
- Magnetic stirrer and stir bar
- Homogenizer (optional, for improved suspension)
- Calibrated pipettes and sterile tips
- Analytical balance

Protocol:

- Prepare the Vehicle Solution (0.5% CMC, 0.25% Tween-80): a. In a sterile beaker, add approximately 40 mL of nanopure water. b. While stirring with a magnetic stirrer, slowly add 0.25 g of carboxymethylcellulose. Continue stirring until the CMC is fully dispersed and the solution becomes viscous. This may take 30-60 minutes. c. Add 125 μL of Tween-80 to the CMC solution. d. Bring the final volume to 50 mL with nanopure water and continue to stir until a homogenous solution is achieved.
- Prepare the CC214-2 Suspension: a. Weigh the required amount of CC214-2 powder. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of CC214-2. b. Transfer the CC214-2 powder to a sterile 15 mL conical tube. c. Add a small volume (e.g., 1-2 mL) of the vehicle solution to the CC214-2 powder to create a paste. Mix thoroughly with a pipette tip or by vortexing to ensure the powder is fully wetted. d. Gradually add the remaining vehicle solution to the paste, mixing continuously, until the final volume of 10 mL is reached. e. For a more uniform suspension, sonicate the mixture for 5-10 minutes or use a homogenizer.
- Storage and Handling: a. It is recommended to prepare the **CC214-2** suspension fresh on the day of use. b. If short-term storage is necessary, store the suspension at 2-8°C, protected from light, for no more than 24 hours. c. Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the tube to guarantee uniform drug distribution.



In Vivo Administration via Oral Gavage in Mice

Materials:

- Prepared CC214-2 suspension
- Appropriate gauge oral gavage needles (e.g., 20-22 gauge, straight or curved)
- Syringes (e.g., 1 mL)
- Animal scale

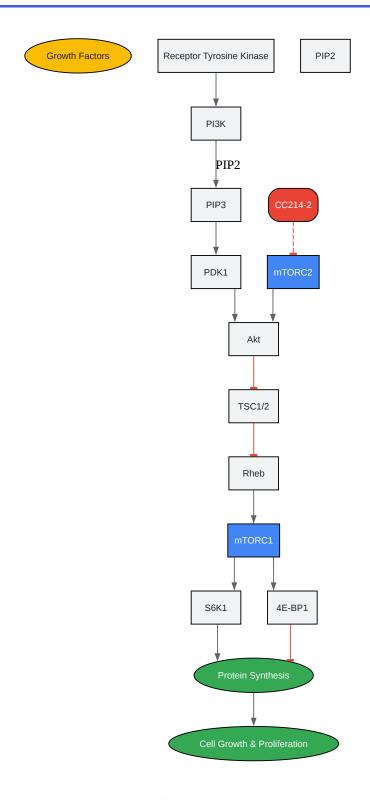
Protocol:

- Animal Preparation: a. Weigh each mouse accurately to determine the correct dosing volume. b. Properly restrain the mouse to allow for safe and accurate oral gavage.
- Dose Calculation: a. Calculate the required volume of the CC214-2 suspension based on the mouse's body weight and the desired dose. For example, for a 25 g mouse and a 50 mg/kg dose of a 10 mg/mL suspension:
 - Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg
 - Volume (mL) = 1.25 mg / 10 mg/mL = 0.125 mL
- Administration: a. Thoroughly resuspend the CC214-2 formulation immediately before
 drawing it into the syringe. b. Draw the calculated volume into the syringe, ensuring there are
 no air bubbles. c. Gently insert the gavage needle into the esophagus and deliver the
 suspension directly into the stomach. d. Monitor the animal for any signs of distress during
 and after the procedure.

Signaling Pathway and Experimental Workflow Diagrams

CC214-2 Mechanism of Action: mTOR Pathway Inhibition



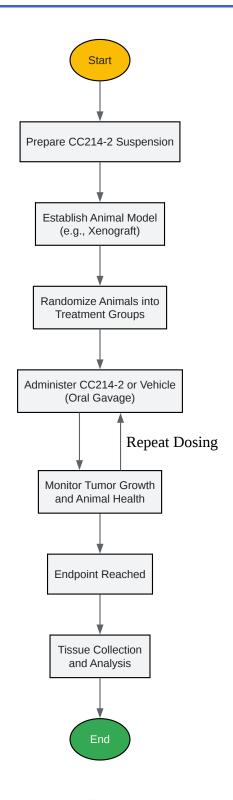


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Caption: CC214-2 inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for In Vivo Efficacy Studies





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Caption: Workflow for in vivo studies using CC214-2.



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